N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry

N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide is a chiral sulfonamide composed of a furan ring linked via a methyl-substituted propyl bridge to a butane-1-sulfonamide group. With a molecular formula of C11H19NO3S and a molecular weight of 245.34 g/mol , it represents a specific structural subtype within the broad furan-sulfonamide class.

Molecular Formula C11H19NO3S
Molecular Weight 245.34
CAS No. 1235615-41-4
Cat. No. B2623126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide
CAS1235615-41-4
Molecular FormulaC11H19NO3S
Molecular Weight245.34
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(C)CC1=CC=CO1
InChIInChI=1S/C11H19NO3S/c1-3-4-8-16(13,14)12-10(2)9-11-6-5-7-15-11/h5-7,10,12H,3-4,8-9H2,1-2H3
InChIKeyHQIYXAQYMALEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-yl)propan-2-yl]butane-1-sulfonamide (CAS 1235615-41-4): A Computational Physicochemical and Structural Procurement Baseline


N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide is a chiral sulfonamide composed of a furan ring linked via a methyl-substituted propyl bridge to a butane-1-sulfonamide group . With a molecular formula of C11H19NO3S and a molecular weight of 245.34 g/mol [1], it represents a specific structural subtype within the broad furan-sulfonamide class. Its computed properties, including an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 67.7 Ų [1], position it as a moderately lipophilic scaffold with a hydrogen bond donor/acceptor profile that differentiates it from both simpler furan sulfonamides and unsubstituted alkyl sulfonamides.

Why Generic Substitution Fails: The Physicochemical Consequence of the N-[1-(Furan-2-yl)propan-2-yl]butane-1-sulfonamide Architecture


In silico screening and lead-optimization campaigns targeting furan-sulfonamide chemical space cannot assume functional equivalence between analogs. The specific alkyl-sulfonamide chain length and branching on the nitrogen atom modulate critical molecular descriptors such as lipophilicity and polar surface area [1]. Unsubstituted furan-2-sulfonamide, for instance, has a significantly lower computed XLogP3 and a different TPSA profile, which directly impacts membrane permeability prediction and off-target binding potential. Generic substitution with shorter-chain sulfonamides or alternative heterocyclic cores alters the electronic and steric environment of the sulfonamide pharmacophore, potentially abrogating activity in structure-activity relationship (SAR) series. The quantitative evidence below details the measurable property differences that necessitate precise procurement of this specific compound.

N-[1-(Furan-2-yl)propan-2-yl]butane-1-sulfonamide (CAS 1235615-41-4): Quantitative Differentiation Evidence Guide


Lipophilicity Differentiation: XLogP3 Comparison vs. Furan-2-sulfonamide

The compound exhibits a computed XLogP3 of 2.1, indicative of moderate lipophilicity suitable for blood-brain barrier penetration prediction models [1]. In contrast, the core scaffold furan-2-sulfonamide (CAS 55673-71-7) has a computed XLogP3 of -0.4 [2], representing a difference of approximately 2.5 log units. This quantified difference implies a >300-fold higher predicted partition coefficient for the target compound, which directly impacts its suitability for cellular permeability assays and in vivo distribution studies.

Physicochemical profiling Lipophilicity Medicinal chemistry ADME prediction

Polar Surface Area Modulation: TPSA Differentiation vs. Butane-1-sulfonamide

The target compound has a topological polar surface area (TPSA) of 67.7 Ų, which falls within the generally accepted threshold (<140 Ų) for oral bioavailability and is driven by the sulfonamide and furan oxygen atoms [1]. Its simplest alkyl comparator, butane-1-sulfonamide (CAS 3144-04-5), exhibits a lower TPSA of 63.6 Ų [2]. The 4.1 Ų increase, attributable to the furan ring oxygen, provides an additional hydrogen bond acceptor site that can strengthen target binding while maintaining drug-like properties.

Polar surface area Oral bioavailability Drug-likeness

Carbon Chain Extension: Rotatable Bond Count and Conformational Flexibility vs. Furan-2-sulfonamide

With 7 rotatable bonds, the compound possesses greater conformational freedom than the rigid furan-2-sulfonamide (2 rotatable bonds) [1][2]. This flexibility, conferred by the butane chain and propyl linker, may allow the sulfonamide pharmacophore to adopt multiple binding conformations in protein pockets. While increased flexibility can incur an entropic penalty, it also enables induced-fit binding modes not accessible to rigid analogs. The quantified difference of +5 rotatable bonds represents a significant structural differentiation for SAR exploration.

Conformational flexibility Entropic binding penalty Molecular recognition

Molecular Bulk: Heavy Atom Count Comparison vs. Common Furan Sulfonamide Building Blocks

The compound contains 16 heavy atoms, positioning it in the 'lead-like' chemical space between fragment-sized molecules and full drug-like compounds [1]. This compares to 9 heavy atoms for furan-2-sulfonamide [2]. In the context of fragment-based drug discovery (FBDD), the target compound's increased heavy atom count (Δ = +7) provides a more advanced starting point for hit-to-lead optimization, potentially reducing the synthetic burden required to achieve target affinity compared to fragment-sized analogs.

Molecular complexity Fragment-based drug design Chemical space diversity

N-[1-(Furan-2-yl)propan-2-yl]butane-1-sulfonamide (CAS 1235615-41-4): Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring a Pre-Elaborated Furan-Sulfonamide Scaffold

Procurement of this compound is justified when a lead-optimization program demands a furan-containing sulfonamide with enhanced lipophilicity (XLogP3 = 2.1) and a 16-heavy-atom core, as confirmed by computed properties [1]. The pre-installed butane-1-sulfonamide and propyl linker reduce synthetic steps compared to building the scaffold from simpler furan-2-sulfonamide. This enables rapid analog generation via peripheral modifications to the furan ring or sulfonamide chain, directly leveraging the differentiated physicochemical profile detailed in Section 3.

Pharmacokinetic Profiling of Moderately Lipophilic Sulfonamide Chemical Probes

The compound's computed XLogP3 of 2.1 [1] places it in a favorable range for assessing membrane permeability and distribution in cellular models. In contrast to the highly polar furan-2-sulfonamide (XLogP3 = -0.4) [2], this compound provides a measurable lipophilicity increase that can be exploited in structure-property relationship (SPR) studies correlating logP with cellular uptake or in vivo brain penetration.

Computational Chemistry and Virtual Screening Library Design

The unique combination of a furan heterocycle, a stereogenic center, and an extended alkyl sulfonamide chain makes this compound a valuable entry in diverse screening libraries. Its computed TPSA of 67.7 Ų and 7 rotatable bonds [1] offer a distinct chemical space sampling profile that complements both rigid aromatic sulfonamides and highly flexible alkyl sulfonamides, as quantified in the evidence items above.

Synthetic Methodology Development for Chiral Sulfonamide Derivatives

The presence of a single undefined stereocenter (PubChem data) [1] makes this compound a relevant substrate for asymmetric synthesis or chiral resolution method development. Its structural complexity, intermediate between simple sulfonamides and fully elaborated drug candidates, provides a realistic test case for evaluating new catalytic asymmetric N-sulfonylation or chiral auxiliary strategies.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.